4-tert-Butoxybenzoic Acid 4-tert-Butoxybenzoic Acid
Brand Name: Vulcanchem
CAS No.: 13205-47-5
VCID: VC20977273
InChI: InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC1=CC=C(C=C1)C(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

4-tert-Butoxybenzoic Acid

CAS No.: 13205-47-5

Cat. No.: VC20977273

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butoxybenzoic Acid - 13205-47-5

Specification

CAS No. 13205-47-5
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]benzoic acid
Standard InChI InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Standard InChI Key WHTBQELRENWGTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)C(=O)O
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Properties

4-tert-Butylbenzoic Acid (PTBBA) is an organic compound comprising a benzoic acid with a tert-butyl group at the para position. This arrangement grants the molecule distinctive chemical properties that make it valuable across multiple industries and applications.

Basic Identification

ParameterInformation
IUPAC Name4-tert-Butylbenzoic acid
CAS Registry Number98-73-7
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
IUPAC Standard InChIKeyKDVYCTOWXSLNNI-UHFFFAOYSA-N
SynonymsBenzoic acid, 4-(1,1-dimethylethyl)-; p-tert-Butylbenzoic acid; TBBA; 4-(1,1-Dimethylethyl)benzoic acid

Physical and Chemical Properties

The compound presents as a white to off-white crystalline solid with specific physicochemical characteristics that determine its behavior in various applications and environments.

PropertyValue
AppearanceWhite to off-white powder or crystal
Density1.045 g/cm³ (30°C)
Bulk Density340 kg/m³
Melting Point162-168°C (various sources give slightly different ranges)
Boiling Point280°C (with decomposition)
Flash Point180°C (356°F)
pH Value3.9 (H₂O, 20°C, saturated solution)
Refractive Index1.5201
Solubility12.6 g/l, practically insoluble in water
Vapor Pressure<0.01 hPa (20°C)
Ignition Temperature>510°C

Synthesis and Production Methods

The industrial production of 4-tert-Butylbenzoic acid typically involves oxidation processes, with various patented methods optimizing yield and purity.

Standard Synthesis Route

The primary production method involves the oxidation of p-tert-butyltoluene with air. This conversion process transforms the methyl group of toluene into a carboxylic acid while preserving the tert-butyl substituent .

Patent-Protected Synthesis Methods

Several patented approaches to synthesizing 4-tert-Butylbenzoic acid have been developed. One notable method described in Chinese patent CN102617335B involves:

  • Adding p-tert-butyltoluene and catalysts containing cobalt compounds and bromine compounds

  • Conducting the reaction under controlled temperature and pressure conditions

  • Post-reaction processing to separate and purify the final product
    These patented methods often focus on optimizing reaction conditions to increase yield while minimizing waste products and environmental impact.

Industrial Applications

4-tert-Butylbenzoic acid serves as a versatile compound with applications spanning multiple industries due to its structural features and chemical reactivity.

Polymer and Plastics Industry

The compound plays a significant role in polymer chemistry and plastics manufacturing:

  • Used as an intermediate in the synthesis of plasticizers, enhancing flexibility and durability of plastics

  • Functions as a thermal stabilizer in PVC formulations

  • Serves as a chain stop agent in resin production, controlling polymer chain length

  • Contributes to the production of alkyd resins used in paints and coatings

Protective Treatments and Additives

Beyond polymer applications, 4-tert-Butylbenzoic acid provides protective functions in various formulations:

  • Acts as a corrosion inhibitor in cooling fluids and metalworking treatments

  • Serves as a precursor in the synthesis of UV stabilizers that protect materials from ultraviolet radiation damage

  • Functions as a modifying agent in alkyd resins, improving adhesion, hardness, and environmental resistance

Biochemical and Research Applications

Research into the biochemical activities of 4-tert-Butylbenzoic acid has revealed several potential mechanisms of action that contribute to both its industrial utility and toxicological profile.

Enzyme Inhibition Properties

In biochemical research, 4-tert-Butylbenzoic acid has been identified as a potent yeast sirtuin (Sir2p) inhibitor. This property makes it valuable for studying sirtuin-related cellular processes and potentially for developing compounds that target sirtuin-mediated pathways .

Analytical Chemistry Applications

The compound serves as a reference standard in various analytical chemistry procedures:

  • Used in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) methods for environmental water analysis

  • Employed as a standard in infrared spectroscopy and other analytical techniques

ParameterValue/Observation
LD₅₀ Oral (Rat)473-735 mg/kg
ClassificationAcute Toxicity Category 4
Clinical SignsHypoactivity, ataxia, bradypnea, possible respiratory congestion
Studies involving single oral doses of 700-720 mg/kg body weight in rats resulted in mortality within 24 hours for a significant portion of test animals .

Reproductive and Testicular Toxicity

Perhaps the most significant toxicological finding is the compound's effect on the reproductive system:

  • Causes hypospermatogenesis of testes in all animals treated with the compound in experimental studies

  • Reduces mean number of sperm per testis by approximately 21%

  • Decreases testes weight in dose-dependent manner

  • Classified as Reproductive Toxicity Category 1B under regulatory frameworks

Repeated Exposure Effects

Prolonged or repeated exposure leads to specific organ toxicity:

  • Causes damage to organs through repeated exposure (STOT RE 1)

  • In 90-day feeding studies with rats, effects included:

    • Bilateral atrophy of testes in males at all dose levels

    • Relative organ weight increases in liver and kidneys

    • Histopathological changes including sinusoidal congestion and fatty degeneration of hepatocytes

Environmental Toxicity

The compound also presents environmental concerns:

  • Classified as Aquatic Chronic Toxicity Category 2

  • Toxic to aquatic life with long-lasting effects

  • Requires specific disposal procedures to minimize environmental impact

Regulatory Status and Classification

Due to its toxicological profile, 4-tert-Butylbenzoic acid is subject to various regulatory controls and classification schemes globally.

Hazard Classification

Under the Globally Harmonized System (GHS) and similar frameworks, the compound carries specific hazard classifications:

Hazard ClassCategoryPrevalence in Classifications
Acute Toxicity487.7%
Reproductive Toxicity1B53.7%
Specific Target Organ Toxicity (Repeated Exposure)178.3%
Aquatic Chronic Toxicity273.7%
These classifications trigger specific labeling requirements including hazard pictograms, signal words, and hazard statements .

Regulatory Listings

The compound appears on several authoritative regulatory lists:

  • EC Annex VI CMRs - Category 1B (Carcinogenic, Mutagenic, or toxic to Reproduction)

  • Required to be reported if used as a fragrance or flavor ingredient

  • Subject to registration requirements under REACH in the European Union

Recent Research Developments

Scientific investigation continues to expand understanding of 4-tert-Butylbenzoic acid's properties, applications, and effects.

Analytical Method Development

Researchers have developed refined analytical methods for detecting and quantifying 4-tert-Butylbenzoic acid in various matrices:

  • Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for water samples

  • Infrared spectroscopy techniques for identification and purity assessment

Mechanism of Reproductive Toxicity

Ongoing research aims to better understand the molecular mechanisms behind the observed reproductive toxicity of the compound, potentially informing safer alternatives for industrial applications where 4-tert-Butylbenzoic acid is currently used.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator